4-[(Dimethylamino)methyl]pyridin-2(1H)-one

Medicinal Chemistry Chemical Biology Hit Discovery

Procure 4-[(Dimethylamino)methyl]pyridin-2(1H)-one as a structurally novel scaffold for medicinal chemistry, backed by an absence of public bioactivity data which may support a fresh IP position. Its dimethylamino and pyridinone groups enable rapid derivatization. Without disclosed synthetic protocols, initial route scouting investment is required, making it suitable for labs seeking differentiated building blocks or specificity controls in proprietary screening.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 687972-62-9
Cat. No. B12532652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Dimethylamino)methyl]pyridin-2(1H)-one
CAS687972-62-9
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC(=O)NC=C1
InChIInChI=1S/C8H12N2O/c1-10(2)6-7-3-4-9-8(11)5-7/h3-5H,6H2,1-2H3,(H,9,11)
InChIKeyUJAROFFWJWGZPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Dimethylamino)methyl]pyridin-2(1H)-one (CAS 687972-62-9): A Pyridinone Scaffold with Unvalidated Differentiation


4-[(Dimethylamino)methyl]pyridin-2(1H)-one (CAS 687972-62-9) is a heterocyclic small molecule (C₈H₁₂N₂O, MW 152.19) belonging to the 2(1H)-pyridinone class. It features a dimethylaminomethyl substituent at the 4-position of the pyridinone ring, a scaffold present in compounds investigated for antibacterial, antifungal, antitumor, and cardiotonic activities . Despite its listing in chemical supplier catalogs, no peer-reviewed publications, patents, or authoritative bioactivity databases (ChEMBL, PubChem) were identified that contain quantitative biological, pharmacological, or physicochemical data for this specific compound. This evidence gap precludes any assessment of its differentiation from structurally related analogs at this time.

Why 4-[(Dimethylamino)methyl]pyridin-2(1H)-one Cannot Be Selected or Substituted Based on Public Evidence


Substitution among pyridin-2(1H)-one analogs is typically driven by quantifiable differences in target potency, selectivity, ADME profile, or synthetic tractability . For this compound, no such quantitative parameters are available in the public domain. Therefore, any attempt to interchange it with a positional isomer (e.g., 5- or 6-dimethylaminomethyl pyridin-2(1H)-one) or a closely related analog (e.g., 4-(dimethylamino)-6-methylpyridin-2(1H)-one) cannot be scientifically justified, as the direction and magnitude of biological or physicochemical property shifts remain unknown.

Quantitative Differentiation Evidence for 4-[(Dimethylamino)methyl]pyridin-2(1H)-one: Comparator-Based Analysis


No Comparator-Based Quantitative Data Available for 4-[(Dimethylamino)methyl]pyridin-2(1H)-one

An exhaustive search of public databases (ChEMBL, BindingDB, PubMed, Google Patents) yielded no quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀, etc.) for 4-[(dimethylamino)methyl]pyridin-2(1H)-one against any biological target. The closest comparator, 5-dimethylaminomethyl-1H-pyridin-2-one (CHEMBL323667), has an acetylcholinesterase IC₅₀ of 9.00E+5 nM [1], but no data exist for the 4-substituted analog. Consequently, no head-to-head or cross-study comparison can be constructed, and any claim of differentiation would be unsupported.

Medicinal Chemistry Chemical Biology Hit Discovery

Application Scenarios for 4-[(Dimethylamino)methyl]pyridin-2(1H)-one Based on Available Evidence


Scaffold Exploration in Pyridinone-Focused Medicinal Chemistry

Given the complete absence of public bioactivity data, the only defensible use of 4-[(dimethylamino)methyl]pyridin-2(1H)-one is as a novel scaffold for exploratory medicinal chemistry campaigns. Its structural novelty relative to more heavily characterized pyridinone analogs could, in principle, offer a fresh IP position, but this possibility is entirely speculative until internal profiling data is generated.

Negative Control or Specificity Tool Panels (Pending Internal Validation)

If in-house screening reveals that the 4-substituted analog is inactive against targets where the 5-substituted isomer shows activity, the compound could serve as a specificity control. However, this scenario is contingent on the generation of proprietary data and cannot be recommended based on public information.

Synthetic Intermediate for Diversification Libraries

The compound's primary amine-like dimethylamino group and the pyridinone NH and carbonyl may serve as synthetic handles for further derivatization. Without disclosed synthetic protocols or yield data, procurement for this purpose would require an initial investment in route scouting.

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